Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound characterized by its aromatic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfonation: Addition of the sulfonyl group.
Esterification: Formation of the ester groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce carboxylic acids or other oxidized forms.
Scientific Research Applications
Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-{[(4-chloro-3-{[(4-aminophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 5-{[(4-bromo-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18ClN3O9S |
---|---|
Molecular Weight |
547.9 g/mol |
IUPAC Name |
dimethyl 5-[[4-chloro-3-[(4-nitrobenzoyl)amino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H18ClN3O9S/c1-35-22(29)14-9-15(23(30)36-2)11-16(10-14)26-37(33,34)18-7-8-19(24)20(12-18)25-21(28)13-3-5-17(6-4-13)27(31)32/h3-12,26H,1-2H3,(H,25,28) |
InChI Key |
UXUWYODMGUICPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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